Procathepsin B (26-50) (rat)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

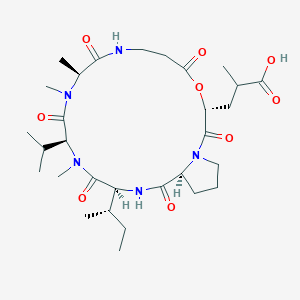

Procathepsin B (26-50) (rat) is a fragment of the Procathepsin B protein found in rats . It is a 25 residue peptide that is completely resistant to proteolysis by cathepsin B even after incubation overnight . It inhibits human cathepsin B with a Ki of 2.8 µM and rat cathepsin B with a Ki of 2 µM .

Molecular Structure Analysis

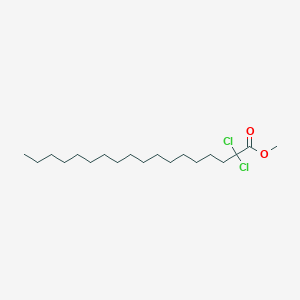

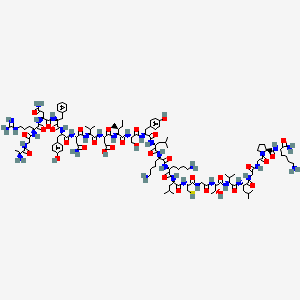

The empirical formula of Procathepsin B (26-50) (rat) is C123H198N34O33S . Its molecular weight is 2713.16 . The amino acid sequence is Ala-Gly-Arg-Asn-Phe-Tyr-Asn-Val-Asp-Ile-Ser-Tyr-Leu-Lys-Lys-Leu-Cys-Gly-Thr-Val-Leu-Gly-Gly-Pro-Lys-NH2 .Physical And Chemical Properties Analysis

Procathepsin B (26-50) (rat) is a solid substance . It has a molecular weight of 2713.16 and its peptide content is ≥70% . It should be stored at a temperature of −20°C .Applications De Recherche Scientifique

Cathepsin B Inhibition

Procathepsin B (26-50) acts as an inhibitor of cathepsin B, a lysosomal cysteine protease. By blocking cathepsin B activity, this peptide can modulate proteolytic processes within cells. Researchers study its impact on protein degradation, autophagy, and apoptosis pathways. In cancer research, inhibiting cathepsin B may suppress tumor invasion and metastasis .

Neurodegenerative Diseases

The role of cathepsin B in neurodegenerative disorders (e.g., Alzheimer’s, Parkinson’s) is of great interest. Procathepsin B (26-50) might influence protein aggregation, tau phosphorylation, and neuronal cell death. Investigating its effects could lead to therapeutic strategies for managing neurodegeneration .

Inflammation and Immune Response

Cathepsin B contributes to immune responses by processing antigens, activating immune cells, and modulating cytokine release. Procathepsin B (26-50) may impact immune cell function, making it relevant in immunology research. Understanding its role could aid in designing immunomodulatory therapies .

Extracellular Matrix Remodeling

Cathepsin B participates in extracellular matrix (ECM) remodeling during tissue repair, angiogenesis, and tumor invasion. Procathepsin B (26-50) might influence ECM degradation and remodeling processes. Researchers explore its effects on tissue regeneration and fibrosis .

Cardiovascular Health

Cathepsin B plays a role in cardiovascular diseases, including atherosclerosis and heart failure. Procathepsin B (26-50) could impact vascular inflammation, plaque stability, and endothelial function. Investigating its effects may reveal novel therapeutic targets for cardiovascular disorders .

Drug Development

Researchers study procathepsin B inhibitors as potential drug candidates. Procathepsin B (26-50) could serve as a lead compound for designing small-molecule inhibitors targeting cathepsin B. Such inhibitors may have applications in cancer therapy, autoimmune diseases, and other conditions .

Mécanisme D'action

Target of Action

The primary target of Procathepsin B (26-50) (rat) is Cathepsin B , a lysosomal cysteine proteinase . Cathepsin B plays a crucial role in intracellular protein catabolism and is involved in numerous physiological and pathological processes .

Mode of Action

Procathepsin B (26-50) (rat) acts as an inhibitor of Cathepsin B . It interacts with Cathepsin B, preventing its proteolytic activity and thus inhibiting its function .

Biochemical Pathways

The inhibition of Cathepsin B by Procathepsin B (26-50) (rat) affects the protein catabolism pathway within the lysosomes . This can have downstream effects on various cellular processes that depend on protein degradation and recycling .

Result of Action

The inhibition of Cathepsin B by Procathepsin B (26-50) (rat) results in the reduction of proteolytic activity within the lysosomes . This can affect various cellular processes, including protein turnover, antigen processing, and apoptosis .

Safety and Hazards

Propriétés

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2S)-2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C123H198N34O33S/c1-15-67(12)100(156-116(184)87(55-97(168)169)150-119(187)98(65(8)9)154-115(183)86(54-92(129)163)148-113(181)83(51-71-34-38-73(160)39-35-71)144-112(180)82(50-70-27-17-16-18-28-70)145-114(182)85(53-91(128)162)147-106(174)76(32-25-45-133-123(131)132)138-94(165)57-135-103(171)68(13)127)121(189)151-88(60-158)117(185)146-84(52-72-36-40-74(161)41-37-72)111(179)143-80(48-63(4)5)109(177)141-77(30-20-23-43-125)107(175)140-78(31-21-24-44-126)108(176)142-81(49-64(6)7)110(178)152-89(61-191)105(173)137-58-95(166)153-101(69(14)159)122(190)155-99(66(10)11)120(188)149-79(47-62(2)3)104(172)136-56-93(164)134-59-96(167)157-46-26-33-90(157)118(186)139-75(102(130)170)29-19-22-42-124/h16-18,27-28,34-41,62-69,75-90,98-101,158-161,191H,15,19-26,29-33,42-61,124-127H2,1-14H3,(H2,128,162)(H2,129,163)(H2,130,170)(H,134,164)(H,135,171)(H,136,172)(H,137,173)(H,138,165)(H,139,186)(H,140,175)(H,141,177)(H,142,176)(H,143,179)(H,144,180)(H,145,182)(H,146,185)(H,147,174)(H,148,181)(H,149,188)(H,150,187)(H,151,189)(H,152,178)(H,153,166)(H,154,183)(H,155,190)(H,156,184)(H,168,169)(H4,131,132,133)/t67-,68-,69+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,98-,99-,100-,101-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCIHFPJJWSJMS-HGVIYXBOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C123H198N34O33S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2713.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Procathepsin B (26-50) (rat) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B3028699.png)